2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Description
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Research by Chumachenko et al. (2014) details the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, exploring their reactivity with hydrazine hydrate, leading to various recyclization products and formation of compounds with potential biological activity Chumachenko, S. A., Shablykin, O. V., & Brovarets, V. S., 2014.
- A related study by the same authors in 2015 further investigates these compounds, highlighting the synthesis route and potential for creating novel chemical entities with specific functionalities Chumachenko, S. A., Shablykin, O. V., & Brovarets, V. S., 2015.
Chemical Properties and Applications
- Another study explores the synthesis and some properties of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, presenting a method to synthesize these compounds and discussing their potential applications in medicinal chemistry and material science Chumachenko, S. A., Shablykin, O. V., Vasilenko, A. N., & Brovarets, V. S., 2014.
- Research on the interaction of morpholino-oxazole-carbonitriles with secondary amines, such as morpholine, unveils pathways for nucleophilic substitution and potential for creating derivatives with varied biological and physical properties Kalogirou, A. & Koutentis, P., 2014.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-3-2-4-15(11-14)25-13-16-5-6-18(26-16)19-22-17(12-21)20(27-19)23-7-9-24-10-8-23/h2-6,11H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQNFEMDNQXVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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